2-ethyl-6-fluoroaniline hydrochloride
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Overview
Description
2-ethyl-6-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and fluoro groups at the 2 and 6 positions, respectively, and it forms a hydrochloride salt. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-ethyl-6-fluoroaniline hydrochloride typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to form 2-ethyl-6-nitrobenzene.
Reduction: The nitro group in 2-ethyl-6-nitrobenzene is reduced to form 2-ethyl-6-aminobenzene.
Fluorination: The amino group is then fluorinated to form 2-ethyl-6-fluoroaniline.
Formation of Hydrochloride Salt: Finally, 2-ethyl-6-fluoroaniline is reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
2-ethyl-6-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-ethyl-6-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-6-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in enzyme inhibition studies, it binds to the active site of the enzyme, blocking its activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-ethyl-6-fluoroaniline hydrochloride can be compared with other similar compounds such as:
2-ethyl-6-chloroaniline hydrochloride: Similar structure but with a chloro group instead of a fluoro group.
2-ethyl-6-bromoaniline hydrochloride: Similar structure but with a bromo group instead of a fluoro group.
2-ethyl-6-iodoaniline hydrochloride: Similar structure but with an iodo group instead of a fluoro group.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the fluoro group, which can influence its chemical behavior and applications .
Properties
CAS No. |
2551120-63-7 |
---|---|
Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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